

# A Comparative Meta-Analysis of Clinical Trials Targeting GD2 in Neuroblastoma

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | GD2-Ganglioside |           |
| Cat. No.:            | B8261863        | Get Quote |

The landscape of high-risk neuroblastoma treatment has been significantly reshaped by the advent of immunotherapies targeting the disialoganganglioside GD2, a glycolipid antigen highly expressed on neuroblastoma cells.[1][2] This guide provides a comparative analysis of key clinical trials for various anti-GD2 therapeutic modalities, including monoclonal antibodies and chimeric antigen receptor (CAR) T-cell therapies. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of performance and methodologies.

#### **Mechanism of Action: Anti-GD2 Monoclonal Antibodies**

Anti-GD2 monoclonal antibodies (mAbs) primarily function by identifying and binding to GD2 antigens on the surface of neuroblastoma cells. This binding initiates a dual-pronged attack by the immune system. Firstly, it triggers Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), where immune effector cells, such as Natural Killer (NK) cells, are recruited to destroy the tumor cell. Secondly, it can activate the complement cascade, leading to Complement-Dependent Cytotoxicity (CDC), which results in the formation of a pore in the tumor cell membrane and subsequent lysis.[2]





Click to download full resolution via product page

Fig. 1: Mechanism of Anti-GD2 Monoclonal Antibodies.

### **Comparison of Anti-GD2 Monoclonal Antibodies**

The primary anti-GD2 monoclonal antibodies used in clinical practice are dinutuximab, dinutuximab beta, and naxitamab. While all target the same antigen, they differ in their



Check Availability & Pricing

manufacturing and, in some cases, clinical application and associated cytokine support.

Table 1: Efficacy of Anti-GD2 Antibodies in Newly Diagnosed High-Risk Neuroblastoma (Maintenance

Therapy)

| Clinica<br>I Trial     | Therap<br>eutic<br>Agent                                  | Compa<br>rison<br>Arm             | N              | 2-Year<br>EFS | 5-Year<br>EFS  | 2-Year<br>OS | 5-Year<br>OS   | Citatio<br>n(s) |
|------------------------|-----------------------------------------------------------|-----------------------------------|----------------|---------------|----------------|--------------|----------------|-----------------|
| COG<br>ANBL0<br>032    | Dinutuxi<br>mab +<br>Cytokin<br>es¹ +<br>Isotretin<br>oin | Isotretin<br>oin                  | 226            | 66%           | 56.6%          | 86%          | 73.2%          | [1][2][3]       |
| (vs.<br>46%)           | (vs.<br>46.1%)                                            | (vs.<br>75%)                      | (vs.<br>56.6%) |               |                |              |                |                 |
| SIOPE<br>N HR-<br>NBL1 | Dinutuxi<br>mab<br>Beta                                   | Dinutuxi<br>mab<br>Beta +<br>IL-2 | -              | -             | >55%²          | -            | >60%           | [4][5]          |
| Meta-<br>Analysi<br>s  | Dinutuxi<br>mab                                           | Single<br>Arm                     | 2214           | -             | 61% (3-<br>yr) | -            | 69% (3-<br>yr) | [6]             |

<sup>&</sup>lt;sup>1</sup>Cytokines used were Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-2 (IL-2). <sup>2</sup>The addition of subcutaneous IL-2 did not improve EFS or OS but increased toxicity.[4]

# Table 2: Efficacy of Anti-GD2 Antibodies in Relapsed/Refractory (R/R) Neuroblastoma



| Therape<br>utic<br>Agent    | Clinical<br>Trial(s)              | Patient<br>Populati<br>on      | N      | Overall<br>Respon<br>se Rate<br>(ORR) | Complet<br>e<br>Respon<br>se (CR) | Survival<br>Outcom<br>es                                                | Citation<br>(s) |
|-----------------------------|-----------------------------------|--------------------------------|--------|---------------------------------------|-----------------------------------|-------------------------------------------------------------------------|-----------------|
| Naxitama<br>b + GM-<br>CSF  | Study<br>201 / 230                | R/R in<br>bone/bon<br>e marrow | 52     | 50%                                   | 38%                               | 1-Year<br>OS: 93%                                                       | [7][8]          |
| HITS<br>(Phase<br>2)        | Heavily<br>pre-<br>treated<br>R/R | 90                             | 30.6%1 | 26%                                   | -                                 | [9]                                                                     |                 |
| Dinutuxi<br>mab Beta        | Indirect<br>Comparis<br>on        | R/R in<br>bone/bon<br>e marrow | 77     | 60.1%                                 | -                                 | Significa<br>ntly<br>extended<br>PFS vs.<br>Naxitama<br>b (HR:<br>0.47) | [7]             |
| Dinutuxi<br>mab +<br>Chemo² | COG<br>Phase II                   | Relapsed<br>/Refracto<br>ry    | -      | 53%                                   | -                                 | -                                                                       | [10]            |

<sup>&</sup>lt;sup>1</sup>ORR in the overall study population, which was heavily pre-treated, was 64%.[9] <sup>2</sup>Chemotherapy consisted of irinotecan and temozolomide.

# **Experimental Protocols: Key Methodologies COG ANBL0032 Maintenance Therapy Protocol**

This landmark Phase III trial established the benefit of anti-GD2 immunotherapy in the maintenance setting for high-risk neuroblastoma.[3]

 Patient Population: Children with high-risk neuroblastoma who had achieved at least a partial response to induction therapy and completed consolidation with myeloablative chemotherapy and autologous stem cell transplant.[3]



- Experimental Arm: Patients received five cycles of immunotherapy. Each 28-day cycle consisted of:
  - Dinutuximab: 17.5 mg/m²/day as a 10-20 hour intravenous infusion for 4 consecutive days
     (Days 4-7 of cycles 1, 3, 5 and Days 8-11 of cycles 2, 4).
  - GM-CSF: 250 μg/m²/day subcutaneously for 14 days before the dinutuximab infusion in cycles 1, 3, and 5.
  - Interleukin-2 (IL-2): 6 x 10<sup>6</sup> IU/m<sup>2</sup>/day as a continuous intravenous infusion for 4 days, for two 4-day courses in cycles 2 and 4.
  - Isotretinoin (13-cis-retinoic acid): 160 mg/m²/day orally for 14 days, repeated in each of the 5 cycles.[2][3]
- Control Arm: Patients received six cycles of standard therapy with isotretinoin alone.[3]
- Endpoints: The primary endpoint was event-free survival (EFS), with overall survival (OS) as a key secondary endpoint.[3]



Click to download full resolution via product page

Fig. 2: Simplified workflow for COG ANBL0032 immunotherapy cycles.

## Cellular Immunotherapies: GD2-Targeting CAR T-Cells



A newer frontier in targeting GD2 involves genetically engineering a patient's own T-cells to express a chimeric antigen receptor (CAR) that recognizes GD2. This approach, known as GD2 CAR T-cell therapy, enables a direct and potent T-cell-mediated attack on neuroblastoma cells, independent of the patient's endogenous immune cell function.



Click to download full resolution via product page

Fig. 3: Overview of GD2-Targeting Therapeutic Modalities.

Table 3: Efficacy of GD2 CAR T-Cell Therapy in

Relapsed/Refractory Neuroblastoma

| Clinical<br>Trial   | Therape<br>utic<br>Agent | N  | Overall<br>Respon<br>se Rate<br>(ORR) | Complet<br>e<br>Respon<br>se (CR) | 3-Year<br>EFS   | 3-Year<br>OS    | Citation<br>(s) |
|---------------------|--------------------------|----|---------------------------------------|-----------------------------------|-----------------|-----------------|-----------------|
| Phase I/II          | GD2-<br>CART01           | 27 | 63%                                   | 33%                               | 36%             | 60%             | [11][12]        |
| Expande<br>d Cohort | GD2-<br>CART01           | 54 | 66%                                   | 37%                               | 53% (5-<br>yr)¹ | 68% (5-<br>yr)¹ | [13][14]        |
| Long-<br>Term F/U   | 1st Gen.<br>GD2<br>CAR-T | 11 | 27%<br>(Sustaine<br>d CR)             | 18%<br>(Sustaine<br>d CR)         | -               | -               | [15]            |



<sup>1</sup>Data for patients with low disease burden at the time of treatment.

#### **GD2-CART01 Phase I/II Protocol**

- Patient Population: Patients aged 1 to 25 years with relapsed or refractory high-risk neuroblastoma.[12]
- · Methodology:
  - Leukapheresis: Patient's T-cells were collected from their blood.
  - Transduction: T-cells were genetically modified using a lentiviral vector to express a thirdgeneration CAR targeting GD2. The construct included CD28 and 4-1BB costimulatory domains to enhance T-cell activation and persistence.[12]
  - Expansion: The engineered CAR T-cells were expanded in the lab to reach a therapeutic dose.
  - Lymphodepletion: Patients received conditioning chemotherapy (e.g., fludarabine and cyclophosphamide) to deplete existing lymphocytes, creating a more favorable environment for the infused CAR T-cells.
  - Infusion: Patients received an infusion of GD2-CART01. The recommended Phase II dose was determined to be 10 x 10<sup>6</sup> CAR-positive T cells per kg.[11]
- Endpoints and Safety: The primary endpoints were safety and maximum tolerated dose.
   Efficacy endpoints included ORR, EFS, and OS. Patients were monitored closely for toxicities, primarily cytokine-release syndrome (CRS) and neurotoxicity.[11]

### Conclusion

Immunotherapy targeting GD2 has unequivocally improved survival outcomes for patients with high-risk neuroblastoma. The COG ANBL0032 trial established dinutuximab-based immunotherapy as the standard of care in the post-consolidation setting, significantly enhancing both EFS and OS.[3][16] Subsequent studies with dinutuximab beta and naxitamab have expanded the therapeutic options, particularly for the relapsed/refractory population.[7] The emergence of GD2 CAR T-cell therapy offers a promising and potent alternative for



patients with heavily pre-treated disease, demonstrating high response rates and the potential for durable remissions.[11][14] Ongoing research continues to explore ways to enhance the efficacy of these treatments, for instance by combining them with chemotherapy or other immunomodulatory agents, and to mitigate their associated toxicities, such as the severe pain often associated with anti-GD2 antibody infusions.[4][10] This comparative guide highlights the significant progress made and provides a framework for evaluating the current and future landscape of GD2-targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Anti-GD2 Strategy in the Treatment of Neuroblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Long-term follow-up of a Phase III Study of ch14.18 (Dinutuximab) + Cytokine Immunotherapy in Children with High-risk Neuroblastoma: Children's Oncology Group Study ANBL0032 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-GD2 immunotherapy for neuroblastomas PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dinutuximab Beta for the Treatment of High-Risk Neuroblastoma: Data from the Hungarian Pediatric Oncology Network PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Dinutuximab Beta Versus Naxitamab in the Treatment of Relapsed/Refractory
  Neuroblastoma in Patients with Stable Disease, Minor Response or Partial Response and
  Disease in Bone or Bone Marrow: Systematic Review and Matching-Adjusted Indirect
  Comparison PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. targetedonc.com [targetedonc.com]
- 10. Advances in Anti-GD2 Immunotherapy for Treatment of High-Risk Neuroblastoma PMC [pmc.ncbi.nlm.nih.gov]



- 11. GD2-CAR T Cells for Relapsed or Refractory High-Risk Neuroblastoma The ASCO Post [ascopost.com]
- 12. oncnursingnews.com [oncnursingnews.com]
- 13. GD2-targeting CAR T cells in high-risk neuroblastoma: a phase 1/2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CAR T Anti-GD2 Shows Promise in Paediatric Neuroblastoma [medscape.com]
- 15. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 16. Kids with High-Risk Neuroblastoma Benefit from Dinutuximab NCI [cancer.gov]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Clinical Trials Targeting GD2 in Neuroblastoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8261863#meta-analysis-of-clinical-trials-targeting-gd2-in-neuroblastoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com